Ethyl 3-{[(naphthalen-1-yloxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is a complex organic compound that features a piperazine ring, a benzoyl group, and a naphthalen-1-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as ethyl 4-(1-piperazinyl)benzoate and N-(2-(naphthalen-1-yloxy)ethyl)acetamide . These intermediates are then subjected to further reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(1-PIPERAZINYL)BENZOATE
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C32H31N3O5 |
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Molecular Weight |
537.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C32H31N3O5/c1-2-39-32(38)25-15-16-28(34-17-19-35(20-18-34)31(37)24-10-4-3-5-11-24)27(21-25)33-30(36)22-40-29-14-8-12-23-9-6-7-13-26(23)29/h3-16,21H,2,17-20,22H2,1H3,(H,33,36) |
InChI Key |
SUGWVSMFZYVMET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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